1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
CAS No.: 547756-93-4
Cat. No.: VC0004490
Molecular Formula: C17H19Cl2N7O
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea - 547756-93-4](/images/no_structure.jpg)
CAS No. | 547756-93-4 |
---|---|
Molecular Formula | C17H19Cl2N7O |
Molecular Weight | 408.3 g/mol |
IUPAC Name | 1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
Standard InChI | InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27) |
Standard InChI Key | GDFXUTXWCNQTEF-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Canonical SMILES | CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, 1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea, reflects its hybrid architecture (Table 1) .
Table 1: Physicochemical and Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C17H19Cl2N7O | |
Molecular Weight | 408.3 g/mol | |
SMILES | CCCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl | |
InChIKey | GDFXUTXWCNQTEF-UHFFFAOYSA-N |
The structure comprises a pyrazolo[3,4-b]pyridine scaffold substituted with methyl (C1, C3) and propyl (C4) groups, linked via a urea bridge to a 3,5-dichloropyridin-4-yl moiety. This arrangement confers rigidity and electronic diversity, critical for target engagement .
Pharmacological Profile and Mechanism of Action
S1P2 Receptor Antagonism
The compound (designated JTE 013 in pharmacological studies) exhibits high selectivity for S1P2 receptors, inhibiting sphingosine-1-phosphate (S1P) binding with an IC50 of 17.6 nM . Comparative studies show minimal activity against S1P1 (4.2% inhibition at 10 μM) and S1P3 receptors, underscoring its specificity . S1P2 antagonism disrupts downstream signaling pathways, including Akt and Rho kinase activation, which are implicated in cell survival and migration .
Table 2: Biological Activity Data
Assay | Result | Source |
---|---|---|
S1P2 Binding Inhibition | IC50 = 17.6 nM | |
S1P1 Selectivity (10 μM) | 4.2% Inhibition | |
Angiogenesis Modulation | Enhanced S1P-induced angiogenesis in vivo |
Oncological Applications
In hepatocellular carcinoma (HepG2) models, S1P2 blockade via this compound reduces mitochondrial biogenesis by suppressing peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) . This mechanism aligns with observed cytotoxicity in cancer cells, though direct GI50 values for this compound remain unreported. Analogous pyrazolo[3,4-b]pyridine derivatives demonstrate potent anticancer activity, with GI50 values as low as 0.01 μM in HepG2 cells .
Therapeutic Implications and Research Frontiers
Immunomodulation and Inflammation
S1P2 antagonism attenuates interleukin-1β (IL-1β) effects in chondrocytes, suggesting utility in inflammatory joint diseases . Preclinical studies indicate that S1P2 inhibition reduces pro-inflammatory cytokine release, potentially mitigating conditions like rheumatoid arthritis .
Metabolic Regulation
The compound’s interaction with acid ceramidase and sphingosine kinase 1 (SK1) implicates it in ceramide metabolism, a pathway dysregulated in obesity and diabetes . By modulating SK1/S1P2 signaling, it may counteract lipotoxicity and insulin resistance .
Computational and In Silico Insights
ADME Predictions
SwissADME profiling predicts moderate hydrophobicity (LogP ≈ 3.5) and high gastrointestinal absorption, favorable for oral bioavailability . The urea linker enhances solubility relative to unmodified pyridines, though chlorinated aryl groups may limit blood-brain barrier permeability .
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